Cas no 2490403-94-4 (8,8,8-Trifluorooctan-1-amine hydrochloride)

8,8,8-Trifluorooctan-1-amine hydrochloride is a fluorinated amine derivative with a linear octyl chain terminated by a trifluoromethyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for applications in organic synthesis and pharmaceutical research. The presence of the trifluoromethyl group imparts unique electronic and steric properties, which can influence reactivity and binding interactions in medicinal chemistry. This compound is particularly valuable for the development of fluorinated analogs in drug discovery, where fluorine substitution is often employed to modulate bioavailability and metabolic stability. Its well-defined structure and high purity ensure consistent performance in synthetic and research applications.
8,8,8-Trifluorooctan-1-amine hydrochloride structure
2490403-94-4 structure
Product Name:8,8,8-Trifluorooctan-1-amine hydrochloride
CAS No:2490403-94-4
MF:C8H17ClF3N
MW:219.675492048264
CID:6586147
PubChem ID:155821834
Update Time:2025-08-02

8,8,8-Trifluorooctan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-27148199
    • 8,8,8-trifluorooctan-1-amine hydrochloride
    • 8,8,8-Trifluorooctan-1-amine;hydrochloride
    • 2490403-94-4
    • 8,8,8-Trifluorooctan-1-amine hydrochloride
    • Inchi: 1S/C8H16F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7-12;/h1-7,12H2;1H
    • InChI Key: FXLHHGYTINLQDB-UHFFFAOYSA-N
    • SMILES: Cl.FC(CCCCCCCN)(F)F

Computed Properties

  • Exact Mass: 219.1001617g/mol
  • Monoisotopic Mass: 219.1001617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 101
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

8,8,8-Trifluorooctan-1-amine hydrochloride Pricemore >>

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Additional information on 8,8,8-Trifluorooctan-1-amine hydrochloride

Introduction to 8,8,8-Trifluorooctan-1-amine hydrochloride (CAS No: 2490403-94-4)

8,8,8-Trifluorooctan-1-amine hydrochloride, identified by the chemical abstracts service number 2490403-94-4, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are known to modulate the physical and chemical properties of organic compounds, including their bioactivity and metabolic stability. The introduction of fluorine atoms into a molecular framework can lead to enhanced binding affinity, improved pharmacokinetic profiles, and increased resistance to enzymatic degradation, making such derivatives particularly valuable in drug design and development.

The structure of 8,8,8-Trifluorooctan-1-amine hydrochloride consists of an octane backbone substituted with three fluorine atoms at the 8th carbon position, followed by an amine group at the 1st carbon position. The hydrochloride salt form enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations. This compound has been explored in several research avenues due to its unique structural features and potential biological activities.

In recent years, there has been a growing interest in fluorinated amines as key motifs in medicinal chemistry. These compounds have shown promise in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The fluorine atoms in 8,8,8-Trifluorooctan-1-amine hydrochloride can influence the electronic properties of the molecule, leading to selective interactions with biological targets. For instance, fluorine-induced dipole moments can enhance binding to proteins and enzymes, while the amine group provides a versatile handle for further chemical modifications.

One of the most compelling aspects of 8,8,8-Trifluorooctan-1-amine hydrochloride is its potential as a building block for more complex molecules. Researchers have utilized this compound to synthesize novel scaffolds with tailored biological activities. For example, it has been employed in the development of kinase inhibitors, where the fluorinated amine moiety contributes to high-affinity binding to the ATP-binding site of kinases. Such inhibitors have shown preclinical efficacy in models of cancer and inflammatory diseases.

The synthesis of 8,8,8-Trifluorooctan-1-amine hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized reagents and catalysts to achieve high yields and selectivity. Advances in synthetic methodologies have enabled more efficient routes to fluorinated amines, reducing costs and improving scalability for industrial applications. These advancements are crucial for translating laboratory discoveries into viable pharmaceuticals.

From a pharmacological perspective, 8,8,8-Trifluorooctan-1-amine hydrochloride has been investigated for its potential role as an intermediate in the synthesis of bioactive molecules. Its amine group can be functionalized through various reactions such as alkylation, acylation, or coupling with heterocyclic cores. This flexibility makes it a valuable reagent for medicinal chemists seeking to develop new drug candidates with improved pharmacological profiles.

The biological activity of 8,8,8-Trifluorooctan-1-amine hydrochloride has been explored in several preclinical studies. While it may not exhibit direct therapeutic effects on its own, its ability to serve as a precursor for more complex molecules underscores its importance in drug discovery. Researchers have leveraged its structural features to design analogs with enhanced potency and selectivity. These studies highlight the compound's role as a key intermediate in generating novel pharmacophores.

In conclusion, 8, 88, 88-Trifluorooctan-1-amine hydrochloride (CAS No: 2490403-94) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional versatility make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated amines, this compound is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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